![molecular formula C32H36Sn B14332943 Tetrakis[(2-methylphenyl)methyl]stannane CAS No. 108593-81-3](/img/structure/B14332943.png)
Tetrakis[(2-methylphenyl)methyl]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis[(2-methylphenyl)methyl]stannane: is an organotin compound characterized by the presence of four 2-methylphenylmethyl groups attached to a central tin atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrakis[(2-methylphenyl)methyl]stannane typically involves the reaction of tin tetrachloride with 2-methylphenylmethyl magnesium bromide (Grignard reagent). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
SnCl4+4C6H4(CH3)CH2MgBr→Sn[C6H4(CH3)CH2]4+4MgBrCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tetrakis[(2-methylphenyl)methyl]stannane can undergo oxidation reactions, leading to the formation of tin oxides and other oxidation products.
Reduction: The compound can be reduced under specific conditions to yield lower oxidation state tin compounds.
Substitution: It can participate in substitution reactions where the 2-methylphenylmethyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Tin oxides and other organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Organotin compounds with different functional groups.
Scientific Research Applications
Chemistry: Tetrakis[(2-methylphenyl)methyl]stannane is used as a precursor in the synthesis of other organotin compounds. It is also studied for its catalytic properties in various organic reactions.
Biology and Medicine: Research is ongoing to explore the potential biological activities of organotin compounds, including this compound. These compounds are investigated for their antimicrobial and anticancer properties.
Industry: In the industrial sector, this compound is used in the production of polymers and as a stabilizer in the manufacturing of plastics.
Mechanism of Action
The mechanism of action of tetrakis[(2-methylphenyl)methyl]stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its mechanism of action are still under investigation, with a focus on its potential as a catalyst and its biological effects.
Comparison with Similar Compounds
- Tetrakis[(phenyl)methyl]stannane
- Tetrakis[(2-chlorophenyl)methyl]stannane
- Tetrakis[(4-methylphenyl)methyl]stannane
Comparison: Tetrakis[(2-methylphenyl)methyl]stannane is unique due to the presence of the 2-methyl group on the phenyl ring, which can influence its steric and electronic properties This makes it distinct from other similar compounds, such as tetrakis[(phenyl)methyl]stannane, which lacks the methyl substituent
Properties
CAS No. |
108593-81-3 |
|---|---|
Molecular Formula |
C32H36Sn |
Molecular Weight |
539.3 g/mol |
IUPAC Name |
tetrakis[(2-methylphenyl)methyl]stannane |
InChI |
InChI=1S/4C8H9.Sn/c4*1-7-5-3-4-6-8(7)2;/h4*3-6H,1H2,2H3; |
InChI Key |
HFCXMPWPMVZCQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C[Sn](CC2=CC=CC=C2C)(CC3=CC=CC=C3C)CC4=CC=CC=C4C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


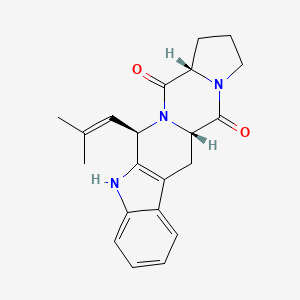



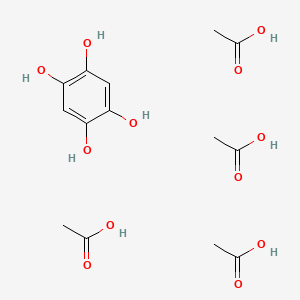
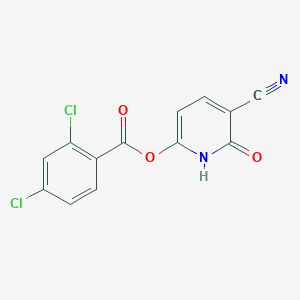
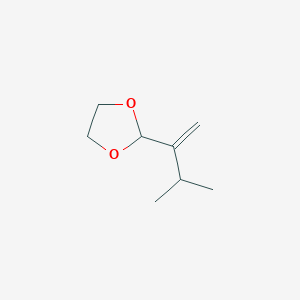
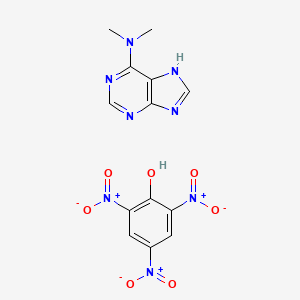
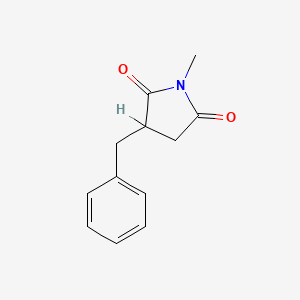
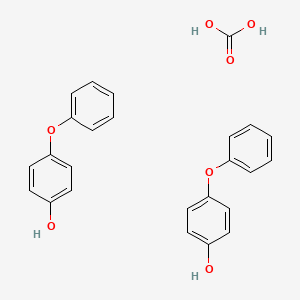


![Acetamide, 2,2'-[(2-hydroxyethyl)imino]bis[N,N-diethyl-](/img/structure/B14332952.png)

